Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate
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Description
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H31FN2O3S and its molecular weight is 458.59. The purity is usually 95%.
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Biological Activity
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H30ClN2O3S with a molecular weight of 475.0 g/mol. The structure includes a piperidine ring and a benzo[b]thiophene moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including:
- Antidepressant Activity : Compounds targeting serotonin receptors are often explored for their antidepressant properties.
- Analgesic Effects : The modulation of pain pathways through opioid receptor interactions has been noted in related compounds.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
In Vitro Studies
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. A study indicated that derivatives with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The IC50 values were determined using standard MTT assays, indicating significant potential for further development in oncology.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:
- Behavioral Studies : In rodent models, the compound demonstrated anxiolytic-like effects in elevated plus maze tests.
- Pain Models : In formalin-induced pain models, it exhibited significant analgesic activity compared to control groups.
Case Study 1: Antidepressant Potential
A recent study investigated the antidepressant-like effects of the compound in a chronic unpredictable stress model in rats. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that ethyl derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
Data Tables
Properties
IUPAC Name |
ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O3S/c1-3-31-25(30)17-11-13-28(14-12-17)23(18-7-6-8-19(26)15-18)22-20-9-4-5-10-21(20)32-24(22)27-16(2)29/h6-8,15,17,23H,3-5,9-14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKSZAZIURUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC4=C3CCCC4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.